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Compound of Interest

Compound Name: Boc-His(pi-Bom)-OMe . HCl

Cat. No.: B13870952 Get Quote

Executive Summary & Strategic Rationale
Boc-His(pi-Bom)-OMe (N-

-t-Butyloxycarbonyl-N-

-benzyloxymethyl-L-histidine methyl ester) is a high-value, specialized building block designed
to solve one of the most persistent challenges in peptide chemistry: Histidine Racemization.

While standard Histidine derivatives are prone to losing chiral integrity during activation (via the

enamine mechanism), the Benzyloxymethyl (Bom) group offers unique protection. By

substituting the

-nitrogen (pros-nitrogen) of the imidazole ring, the Bom group sterically and electronically
inhibits proton abstraction at the

-carbon.

This guide provides a rigorous Standard Operating Procedure (SOP) for handling, storing, and

utilizing this compound, ensuring maximum yield and optical purity in complex peptide

synthesis.

Chemical Profile & Critical Properties[1][2]
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Property Specification

Chemical Name
Boc-His(

-Bom)-OMe

CAS Number 83468-80-8 (HCl salt form ref)

Molecular Formula (Free Base)

Molecular Weight ~389.45 g/mol

Solubility DCM, DMF, DMSO, MeOH; Insoluble in Water

Purity Requirement 98% (HPLC) for GMP synthesis

Appearance White to off-white powder

Storage -20°C, Desiccated, Argon overlay recommended

Mechanism of Action: The -Bom Advantage
To use this reagent effectively, one must understand why it is used.[1]

Racemization Suppression: In unprotected or

-protected histidine, the

-nitrogen can act as a base, facilitating the formation of an enamine intermediate that leads
to loss of chirality at the

-carbon. The Bom group blocks the

-position, effectively "locking" the imidazole tautomerism and preventing this intramolecular
base catalysis.

Orthogonality:

Boc: Acid labile (TFA).

OMe: Base labile (Saponification) or Hydrazine labile.
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Bom: Stable to TFA and Base; cleaved by HF (Hydrofluoric Acid), TFMSA

(Trifluoromethanesulfonic acid), or Hydrogenolysis (

).

Visualization: Orthogonal Protection Logic

Stability Profile
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Caption: Orthogonal cleavage map showing the specific reagents required for each protecting

group, highlighting the stability of Bom during standard Boc deprotection.

Standard Operating Procedure (SOP)
Storage & Handling[2][6]

Temperature: Store strictly at -20°C. Room temperature storage can lead to slow ester

hydrolysis or spontaneous decomposition.

Moisture Control: The methyl ester is susceptible to hydrolysis. Allow the vial to equilibrate to

room temperature for 30 minutes inside a desiccator before opening to prevent water

condensation.

Weighing: Use anti-static weighing boats. Avoid metal spatulas if possible to prevent trace

metal coordination with the imidazole ring.

Activation & Coupling Protocol (Solution Phase)
Context: Utilizing Boc-His(pi-Bom)-OMe as a C-terminal acceptor or modifying it for coupling.
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Scenario: You intend to saponify the methyl ester to create Boc-His(pi-Bom)-OH for coupling to

a resin or amine.

Step-by-Step Protocol:

Dissolution: Dissolve 1.0 eq of Boc-His(pi-Bom)-OMe in minimal MeOH/Dioxane (1:1 v/v).

Saponification:

Cool solution to 0°C.

Add 1.1 eq of 1N LiOH dropwise. Note: LiOH is preferred over NaOH to prevent

racemization during hydrolysis.

Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/HPLC.

Work-up:

Neutralize carefully with 1N HCl to pH 3-4.

Extract immediately with Ethyl Acetate (EtOAc).

Wash organic layer with brine, dry over

.

Concentrate in vacuo to yield Boc-His(pi-Bom)-OH.

Coupling (DCC/HOBt Method):

Dissolve the free acid (from step 3) in DCM/DMF.

Add 1.0 eq HOBt (Hydroxybenzotriazole).

Add 1.0 eq DCC (Dicyclohexylcarbodiimide) at 0°C.

Stir 20 min to form the active ester.

Add the amine component (Amino-resin or peptide fragment).
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Final Deprotection (The Critical Bom Cleavage)
Warning: This step involves hazardous reagents (HF or TFMSA).

The Bom group generates formaldehyde upon cleavage. If your peptide contains N-terminal

Cysteine, the formaldehyde will react to form a Thiazolidine adduct, permanently modifying

your peptide.

Protocol (HF Cleavage):

Scavenger Prep: Prepare a scavenger cocktail containing Resorcinol or Thioanisole.

Ratio: Anisole:Dimethylsulfide:p-Thiocresol (1:1:0.2).

Crucial: Add Resorcinol if Cysteine is present to trap formaldehyde.

Reaction:

Place dried peptide-resin/protected peptide in a Teflon reaction vessel.

Condense anhydrous HF (-78°C) onto the sample.

Warm to 0°C and stir for 45-60 minutes.

Work-up:

Evaporate HF under a stream of Nitrogen.

Precipitate peptide in cold Diethyl Ether.

Centrifuge and wash 3x with Ether to remove scavengers and the cleaved Bom-

byproducts.

Troubleshooting & Quality Control
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Observation Root Cause Corrective Action

Low Yield after Coupling Steric hindrance of Bom group

Switch to HATU/HOAt coupling

reagents; increase reaction

time.

Thiazolidine Adduct (+12 Da

mass shift)

Formaldehyde capture by

Cysteine

Mandatory: Add Cysteine-

specific scavengers

(Cysteamine or Resorcinol)

during HF cleavage.

Racemization Detected
Base-catalyzed proton

abstraction

Ensure base (DIEA/NMM)

does not exceed 2.0 eq during

coupling. Keep temperature at

0°C during activation.

Incomplete Bom Removal Old HF or insufficient time

Ensure HF is anhydrous;

extend reaction time to 90 min

at 0°C (monitor closely).

Visualization: Synthesis Workflow & Checkpoints
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CRITICAL CONTROL POINT

Start: Boc-His(pi-Bom)-OMe
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(Removes Boc only)

Elongate ChainRepeat Cycle

HF/TFMSA Cleavage
(Removes Bom)

Final Step

QC: HPLC/MS
Check for Thiazolidine

Risk: Formaldehyde Release
Action: Add Resorcinol Scavenger
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Caption: Step-by-step synthesis workflow emphasizing the critical control point during final

deprotection to prevent side-reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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